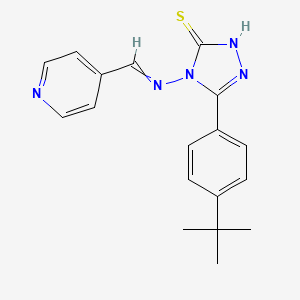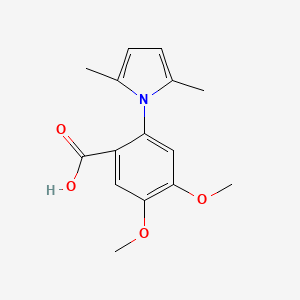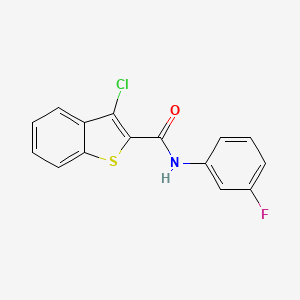
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and an isopropyl-substituted phenyl group attached to the acetamide moiety
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide typically involves the following steps:
Formation of 4-chloro-3-methylphenol: This can be achieved by chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Amidation: Finally, the 2-(4-chloro-3-methylphenoxy)acetic acid is reacted with 2-propan-2-ylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(2-propylphenyl)acetamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)15-6-4-5-7-17(15)20-18(21)11-22-14-8-9-16(19)13(3)10-14/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDWKADFNZHDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)


![2-Phenyltriazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B5573216.png)
![6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)
![[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B5573237.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5573241.png)

